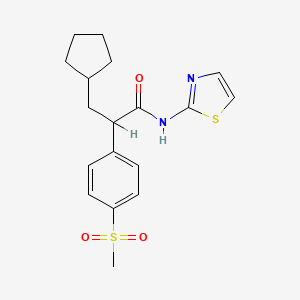
3-环戊基-2-(4-甲磺酰基苯基)-N-噻唑-2-基丙酰胺
描述
3-Cyclopentyl-2-(4-methanesulfonyl-phenyl)-N-thiazol-2-yl-propionamide is a chemical compound with the molecular formula C18H22N2O3S2 . It has a molecular weight of 378.5 g/mol . The IUPAC name for this compound is 3-cyclopentyl-2-(4-methylsulfonylphenyl)-N-(1,3-thiazol-2-yl)propanamide .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C18H22N2O3S2/c1-25(22,23)15-8-6-14(7-9-15)16(12-13-4-2-3-5-13)17(21)20-18-19-10-11-24-18/h6-11,13,16H,2-5,12H2,1H3,(H,19,20,21) . The corresponding canonical SMILES representation is: CS(=O)(=O)C1=CC=C(C=C1)C(CC2CCCC2)C(=O)NC3=NC=CS3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 378.5 g/mol . It has a XLogP3-AA value of 3.9, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound also has six rotatable bonds .科学研究应用
合成和化学转化
3-环戊基-2-(4-甲磺酰基苯基)-N-噻唑-2-基丙酰胺作为一种含有磺酰基部分的化合物,因其在各种化学合成过程中的潜力而受到研究。一项研究集中于合成新的杂环化合物,表明此类化学物质在创建潜在的抗菌剂中的作用 (Darwish 等,2014)。另一项研究证明了相关化合物在合成 3-烷基-4-苯基-1,3-噻唑-2(3H)-硫酮衍生物中的用途,表明它们在创建新的化学实体中的应用 (Shahbazi-Alavi 等,2019)。
抗菌活性
与 3-环戊基-2-(4-甲磺酰基苯基)-N-噻唑-2-基丙酰胺相似的化合物因其抗菌特性而被探索。一系列合成的噻唑、吡啶酮和其他衍生物在体外显示出有希望的抗菌和抗真菌活性,突出了此类化合物在新抗菌剂开发中的潜力 (Darwish 等,2014)。
药物开发和疾病治疗
研究已经研究了具有相似结构的化合物在药物开发中的应用,特别是用于治疗 2 型糖尿病等疾病。一项研究报告发现了一种化合物,该化合物显着降低了动物模型中的葡萄糖水平,表明此类化合物在糖尿病治疗中的潜力 (Bebernitz 等,2009)。另一项研究探索了该化合物类作为 COX-2 抑制剂的衍生物,表明它们在抗炎药开发中的应用 (ArockiaBabu 等,2009)。
属性
IUPAC Name |
3-cyclopentyl-2-(4-methylsulfonylphenyl)-N-(1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-25(22,23)15-8-6-14(7-9-15)16(12-13-4-2-3-5-13)17(21)20-18-19-10-11-24-18/h6-11,13,16H,2-5,12H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQSWPCDHDQINX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(CC2CCCC2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-2-(4-methanesulfonyl-phenyl)-N-thiazol-2-yl-propionamide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,5-dimethyl-4-[(4Z)-4-[(3-methylthiophen-2-yl)methylidene]-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-phenylpyrazol-3-one](/img/structure/B2424109.png)
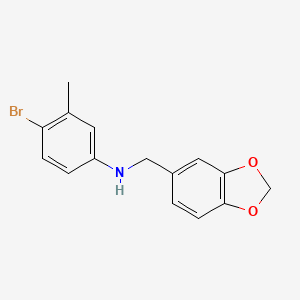
![ethyl 4-[(2H-chromen-3-ylcarbonyl)amino]benzoate](/img/structure/B2424111.png)
![3-(2-Methylbenzimidazol-1-yl)-N-[3-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2424113.png)
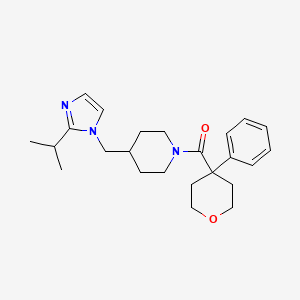
![3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzaldehyde](/img/structure/B2424118.png)
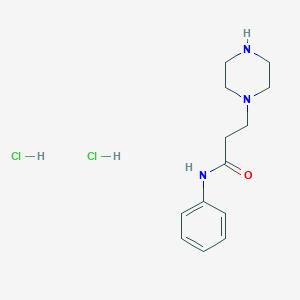
![6-[5-(5-Bromopyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2424122.png)
![N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide](/img/structure/B2424123.png)
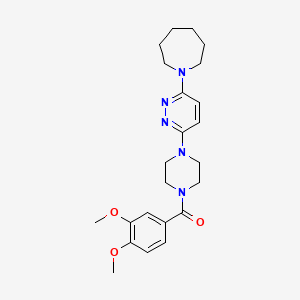
![5-Azatricyclo[5.1.0.02,4]octan-6-one](/img/structure/B2424126.png)
![ethyl 4-(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2424128.png)
![6-(4-Methoxyphenyl)-4-methyl-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![[(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol;hydrochloride](/img/structure/B2424131.png)